1'-Fmocamino-ferrocene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

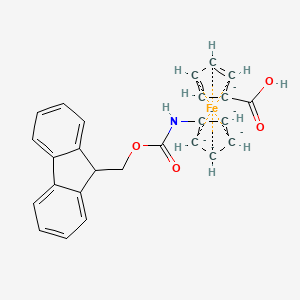

1’-Fmocamino-ferrocene-1-carboxylic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. It is composed of a ferrocene core, which is a sandwich-like structure consisting of two cyclopentadienyl rings bound to a central iron atom. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group and the carboxylic acid functional group further enhances its chemical versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Fmocamino-ferrocene-1-carboxylic acid typically involves the following steps:

Ferrocene Functionalization: The ferrocene core is first functionalized to introduce the amino group. This can be achieved through nitration followed by reduction to obtain aminoferrocene.

Fmoc Protection: The amino group is then protected using the Fmoc group. This is usually done by reacting aminoferrocene with Fmoc chloride in the presence of a base such as triethylamine.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through various methods, including the reaction of the protected aminoferrocene with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 1’-Fmocamino-ferrocene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1’-Fmocamino-ferrocene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as ferric chloride or ceric ammonium nitrate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of ferrocenium salts.

Reduction: Formation of ferrocene alcohols or aldehydes.

Substitution: Exposure of the amino group for further derivatization.

Aplicaciones Científicas De Investigación

1’-Fmocamino-ferrocene-1-carboxylic acid has found applications in various fields of scientific research:

Chemistry: Used as a building block for the synthesis of complex organometallic compounds.

Biology: Employed in the development of bio-conjugates and as a probe for studying biological interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 1’-Fmocamino-ferrocene-1-carboxylic acid is primarily influenced by its ferrocene core and functional groups. The ferrocene core can undergo redox reactions, making it useful in electron transfer processes. The Fmoc-protected amino group can be deprotected to expose the amino group, which can then interact with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Comparación Con Compuestos Similares

1’-Fmocamino-ferrocene-1-carboxylic acid can be compared with other ferrocene derivatives such as:

Aminoferrocene: Lacks the Fmoc and carboxylic acid groups, making it less versatile.

Fmoc-protected aminoferrocene: Similar but lacks the carboxylic acid group.

Ferrocene carboxylic acid: Lacks the amino and Fmoc groups, limiting its functionalization potential.

The uniqueness of 1’-Fmocamino-ferrocene-1-carboxylic acid lies in its combination of the ferrocene core with the Fmoc-protected amino group and the carboxylic acid group, providing a versatile platform for various applications.

Actividad Biológica

1'-Fmocamino-ferrocene-1-carboxylic acid (Fmoc-Fc-COOH) is a complex organometallic compound that combines a ferrocene moiety with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid functional group. This unique structure enhances its potential for various biological applications, particularly in drug delivery and therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential applications in biomedical research.

Composition

- Ferrocene Core : Composed of iron sandwiched between two cyclopentadienyl rings, known for its redox properties.

- Fmoc Group : A biocompatible protecting group that facilitates the attachment of the compound to other molecules.

- Carboxylic Acid Group : Enhances solubility and allows for further chemical modifications.

Unique Features

The combination of these components allows Fmoc-Fc-COOH to serve as a versatile platform for creating bio-conjugates, potentially improving drug solubility, stability, and targeting capabilities.

Research indicates that Fmoc-Fc-COOH exhibits significant biological activity through:

- Redox Properties : The ferrocene unit can influence interactions with biomolecules, enhancing cellular processes.

- Bio-conjugation Potential : The ability to form conjugates with drugs or targeting moieties enables targeted therapy approaches.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of Fmoc-Fc-COOH. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Growth Inhibition : Derivatives of Fmoc-Fc-COOH demonstrated varying degrees of cytotoxicity, with some compounds showing significant growth inhibition against these cell lines.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 15 | Significant growth inhibition observed. |

| HeLa | 20 | Moderate cytotoxicity noted. |

Case Studies

- Drug Delivery Systems : Fmoc-Fc-COOH has been explored in drug delivery systems where it acts as a linker between therapeutic agents and targeting moieties. The electroactive nature of ferrocene aids in the design of biosensors for detecting biomolecules.

- Theranostic Applications : The compound's ability to combine therapeutic and diagnostic functionalities makes it valuable in cancer research, where it can be used to monitor treatment efficacy while delivering drugs.

Analytical Techniques

To study the interactions and biological effects of Fmoc-Fc-COOH, several analytical techniques have been employed:

- Spectroscopic Methods : Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy are used to analyze conformational changes and binding interactions.

- Bio-autographic Techniques : These methods help localize antimicrobial activity on chromatograms, providing insights into the compound's bioactive properties.

Summary of Findings

The biological activity of this compound has been substantiated through various studies indicating its potential as:

- An effective cytotoxic agent against certain cancer cell lines.

- A promising candidate for drug delivery systems due to its unique structural properties.

Propiedades

IUPAC Name |

cyclopenta-2,4-diene-1-carboxylic acid;9H-fluoren-9-ylmethyl N-cyclopentylcarbamate;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16NO2.C6H5O2.Fe/c22-20(21-14-7-1-2-8-14)23-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19;7-6(8)5-3-1-2-4-5;/h1-12,19H,13H2,(H,21,22);1-4H,(H,7,8);/q-5;-1; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMIDKFVFCUQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1[CH-][CH-][C-]([CH-]1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1=C[C-](C=C1)C(=O)O.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FeNO4-6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.